(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
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Overview
Description
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzylidene group attached to a dihydrobenzofuran ring, with an isobutyrate ester functional group
Preparation Methods
The synthesis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of benzaldehyde with 3-oxo-2,3-dihydrobenzofuran in the presence of a base, followed by esterification with isobutyric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, or reduce the ketone to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyrate ester group can be replaced by other nucleophiles. Common reagents for these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions
Scientific Research Applications
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby affecting cellular functions. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction .
Comparison with Similar Compounds
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can be compared with other benzofuran derivatives and isobutyrate esters. Similar compounds include:
2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl acetate: This compound has an acetate ester group instead of an isobutyrate group.
2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl propionate: This compound has a propionate ester group.
2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl butyrate: This compound has a butyrate ester group. The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(2)19(21)22-14-8-9-15-16(11-14)23-17(18(15)20)10-13-6-4-3-5-7-13/h3-12H,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJZLJALIFJYAH-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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